Prostratin is a phorbol ester. It has a role as a metabolite. Prostratin is a natural product found in Euphorbia triangularis, Euphorbia fischeriana, and other organisms with data available.
Related Compounds
Phorbol 12-myristate 13-acetate (PMA)
Compound Description: Phorbol 12-myristate 13-acetate (PMA) is a naturally occurring phorbol ester that is widely used as a potent tumor promoter and activator of protein kinase C (PKC) isoforms. [, ]
Relevance: PMA serves as a key reference compound in many of the provided research articles, highlighting the unique properties of Prostratin as a non-tumor-promoting PKC activator. [, ] While PMA shares the ability to activate PKC with Prostratin, it exhibits a significantly different biological profile, particularly regarding tumor promotion and its broader effects on cellular processes. [, ]
12-Deoxyphorbol 13-phenylacetate (dPP)
Compound Description: 12-Deoxyphorbol 13-phenylacetate (dPP) is a non-tumor-promoting 12-deoxyphorbol derivative that binds to PKC with significantly higher potency than Prostratin. []
Relevance: dPP serves as a valuable tool to investigate the diverse biological outcomes of PKC activators alongside Prostratin. [] Despite its higher binding affinity to PKC compared to Prostratin, dPP exhibits differences in its ability to inhibit phorbol ester-induced tumor promotion. [] These observations highlight the complexity of PKC-mediated responses and the unique pharmacological profiles of these related compounds.
Ingenol 3-angelate (I3A)
Compound Description: Ingenol 3-angelate (I3A) is another diterpene ester, like Prostratin, known for its anti-tumor activity. []
Relevance: Both I3A and Prostratin are PKC modulators, and both inhibit HIV-1 infection. [] Although structurally different from Prostratin, I3A shares the ability to downregulate the CD4 receptor and CXCR4 coreceptor, contributing to its anti-HIV activity. []
Hexamethylene bisacetamide (HMBA)
Compound Description: Hexamethylene bisacetamide (HMBA) is a differentiating agent and a histone deacetylase inhibitor with potential in cancer therapy. []
Relevance: While not structurally similar to Prostratin, HMBA acts synergistically with it to release latent HIV-1. [] Unlike Prostratin, which primarily acts through the PKC pathway, HMBA enhances NF-κB signaling by suppressing the expression of A20, a negative feedback regulator in this pathway. []
12-O-tetradecanoylphorbol 13-acetate (TPA)
Compound Description: 12-O-tetradecanoylphorbol 13-acetate (TPA) is a potent tumor promoter in mouse skin. []
Relevance: TPA is another phorbol ester with structural similarities to Prostratin but, unlike Prostratin, is a potent tumor promoter. [] TPA's contrasting activity profile further highlights the distinct biological effects of structurally similar phorbol esters. []
4α-TPA
Compound Description: 4α-TPA is a phorbol ester structurally related to TPA and Prostratin, but with variations in its biological activity. []
Relevance: 4α-TPA shares structural elements with both Prostratin and TPA, showcasing the diversity in biological activity within this class of compounds. []
Trigowiin A
Compound Description: Trigowiin A is a novel tigliane-type diterpenoid isolated from the Vietnamese plant species Trigonostemon howii. []
Relevance: Trigowiin A, similar in structure to Prostratin, displays moderate antiviral activity against Chikungunya virus (CHIKV). [] This finding highlights the potential of tigliane diterpenoids as a source for antiviral drug development. []
Phorbol
Compound Description: Phorbol is a naturally occurring diterpene alcohol and the parent compound for a variety of phorbol esters, including Prostratin, PMA, and TPA. [, ]
Relevance: Phorbol itself lacks the biological activity observed in its esterified derivatives, including Prostratin. [, ] The chemical modification of phorbol through esterification with various groups dictates the specific biological properties of the resulting phorbol esters, highlighting the importance of structural variations in this class of compounds. [, ]
Crotophorbolone
Compound Description: Crotophorbolone is a naturally occurring tigliane diterpene structurally related to phorbol and commonly used as a starting material for the synthesis of phorbol esters, including Prostratin. []
Relevance: Crotophorbolone, like phorbol, can serve as a precursor for the synthesis of Prostratin and its analogs. [] This structural similarity highlights the feasibility of synthesizing Prostratin from readily available natural sources. []
Alotaketal C
Compound Description: Alotaketal C is a sesterterpenoid isolated from the marine sponge Phorbas sp. known to activate PKC signaling. [, ]
Relevance: While structurally distinct from Prostratin, Alotaketal C induces the expression of latent HIV-1, similar to Prostratin, by activating PKC signaling. [, ] This finding highlights the potential of exploring diverse chemical scaffolds, beyond phorbol esters, for developing HIV-1 latency-reversing agents. [, ]
Psammaplin A
Compound Description: Psammaplin A is a natural product known to enhance HIV-1 expression by acting as a histone deacetylase inhibitor. []
Relevance: Despite its distinct structure and mechanism of action compared to Prostratin, Psammaplin A synergizes with Prostratin in enhancing HIV-1 expression. [] This finding suggests the potential of combining different classes of latency-reversing agents, such as PKC activators like Prostratin and HDAC inhibitors like Psammaplin A, for a more efficient therapeutic outcome. []
Aplysiatoxin
Compound Description: Aplysiatoxin is a potent tumor promoter that activates PKC signaling. []
Debromoaplysiatoxin
Compound Description: Debromoaplysiatoxin is a compound related to aplysiatoxin, also capable of inducing latent HIV-1 expression through PKC activation. []
Relevance: Similar to aplysiatoxin, debromoaplysiatoxin further exemplifies the ability of structurally diverse PKC activators, beyond Prostratin, to reverse HIV-1 latency. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RIPA-56 is an inhibitor of receptor interacting serine/threonine kinase 1 (RIPK1; IC50 = 13 nM). It is selective for RIPK1 over RIPK3 at 10 µM, as well as over a panel of additional kinases at 2 µM. RIPA-56 inhibits Z-VAD-FMK-induced necrosis in HT-29 cells (EC50 = 28 nM). In vivo, RIPA-56 (6 mg/kg) reduces TNF-α-induced lethality and protects against TNF-α-induced organ damage in a mouse model of systemic inflammatory response syndrome (SIRS). It reduces spinal cord demyelination and breakdown of the blood-brain barrier (BBB) in a mouse model of experimental autoimmune encephalomyelitis (EAE). RIPA-56 (300 mg/kg) reduces hepatic inflammatory cell infiltration and fibrosis, as well as body weight gain and total fat mass, in a mouse model of high-fat diet-induced non-alcoholic steatohepatitis (NASH). RIPA-56 is a potent RIP1 inhibitor. RIPA-56 has RIP1 kinase IC50=13 nM; HT-29 Cell EC50 = 28 nM; in vivo PG: t1/2 = 3.1h. RIPA-56 efficiently reduced tumor necrosis factor alpha (TNFα)-induced mortality and multiorgan damage. Compared to known RIP1 inhibitors, RIPA-56 is potent in both human and murine cells, is much more stable in vivo, and is efficacious in animal model studies.
Riparin III is an alcamide isolated from Aniba riparia that has presented effects of antidepressant and anxiolytic activities in acute stress behavioral models.
Ripasudil, as hydrochloride hydrate (K-115), is a specifc Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension. It was first approved for treatment in Japan in September 2014. This medication is available in the form of a 0.4% eye drop solution under the brand name Glanatec. Ripasudil is a well tolerated medication that is used when other drugs have been proven to be non-effective or cannot be administered.
RIPGBM is a prodrug form of the pro-apoptotic compound cRIPGBM. It is converted to cRIPGBM in GBM-1 glioblastoma multiforme (GBM) cancer stem cells (CSCs) but not primary human lung fibroblasts (HLFs). RIPGBM induces apoptosis in GBM CSCs (EC50 = ≤500 nM) and selectively reduces survival of GBM-1 cells (EC50 = 0.22 μM) over human neural stem cells, primary human astrocytes, and primary HLFs (EC50s = 1.7, 2.9, and 3.5 μM, respectively). It reduces tumor growth in a GBM mouse xenograft model using patient-derived GBM-39 cells engineered to express IR fluorescent protein 720 (IRFP720) when administered at a dose of 50 mg/kg twice per day. RIPGBM is a cell type-selective apoptosis inducer in glioblastoma multiforme (GBM) cancer stem cells (CSCs).
Riociguat is a carbamate ester that is the methyl ester of {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamic acid. It is used for treatment of chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension It has a role as a soluble guanylate cyclase activator and an antihypertensive agent. It is a pyrazolopyridine, an aminopyrimidine, an organofluorine compound and a carbamate ester. Riociguat is a soluble guanylate cyclase (sGC) agonist approved in the USA, Europe and several other regions for patients with group I PAH (pulmonary arterial hypertension) in WHO FC II or III; and for the treatment of patients with inoperable CTEPH (chronic thromboembolic pulmonary hypertension), or persistent/recurrent PH (pulmonary hypertension) after pulmonary endarterectomy in WHO FC II or III. Riociguat is marketed under the brand Adempas® by Bayer HealthCare Pharmaceuticals. Treatment with riociguat costs USD $7,500 for 30 days of treatment. Riociguat is a Soluble Guanylate Cyclase Stimulator. The mechanism of action of riociguat is as a Guanylate Cyclase Stimulator. Riociguat is a stimulator of guanylate cyclase which causes relaxation of vascular smooth muscle and is used to treat severe pulmonary arterial hypertension. Riociguat has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Ripisartan, also known as UP-269-6, is a potent and specific angiotensin II receptor antagonist and dose not possess agonistic properties. UP 269-6 antagonized the angiotensin II sympathetic-mediated tachycardiac response. UP 269-6 inhibited dose dependently the pressor response to angiotensin II with an ID50 of 4.5 micrograms/kg, i.v. in conscious normotensive dogs.